molecular formula C6H9NS B8806030 4-Ethyl-2-methylthiazole CAS No. 32272-48-3

4-Ethyl-2-methylthiazole

Cat. No.: B8806030
CAS No.: 32272-48-3
M. Wt: 127.21 g/mol
InChI Key: JEEOZKGYSUUAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-methylthiazole (CAS 32272-48-3) is an organic compound belonging to the class of 2,4-disubstituted thiazoles . This compound is primarily valued in research for its organoleptic properties, serving as a key flavor and fragrance agent. Its sensory profile is characterized by a distinctive nutty and cabbage-like odor and flavor, which is detectable even at low concentrations such as 1 ppm in water . It occurs naturally in trace amounts in various food sources, most notably in the aroma of coffee and in the volatiles of grilled or roasted pork , positioning it as a compound of interest in the study of food chemistry and flavor science . For research and development purposes, particularly in the flavor and fragrance industry, this compound has defined usage levels across various food categories. Representative maximum usage levels include 2.0 mg/kg in dairy products, confectionery, and bakery wares, and up to 5.0 mg/kg in ready-to-eat savories . It is subject to safety evaluations as a flavoring agent, with its usage falling within established regulatory thresholds such as the modified Theoretical Added Maximum Daily Intake (mTAMDI) . From a physico-chemical perspective, the compound has a molecular formula of C6H9NS and a molecular weight of 127.21 . It is a colorless to pale yellow solid with a boiling point in the range of 171°C to 173°C . It demonstrates low solubility in water but is soluble in alcohol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32272-48-3

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

4-ethyl-2-methyl-1,3-thiazole

InChI

InChI=1S/C6H9NS/c1-3-6-4-8-5(2)7-6/h4H,3H2,1-2H3

InChI Key

JEEOZKGYSUUAAU-UHFFFAOYSA-N

SMILES

CCC1=CSC(=N1)C

Canonical SMILES

CCC1=CSC(=N1)C

boiling_point

171.00 to 173.00 °C. @ 760.00 mm Hg

melting_point

80.00 °C. @ 760.00 mm Hg

Origin of Product

United States

Biosynthetic Pathways and Natural Occurrence of Thiazole Moieties

Enzymatic Mechanisms of Thiazole (B1198619) Biosynthesis in Biological Systems

The formation of the thiazole ring is a complex enzymatic process that varies between different domains of life. In many bacteria and archaea, the biosynthesis is a multi-step process requiring several enzymes. For instance, in the biosynthesis of thiazole/oxazole-modified microcins (TOMMs), a class of peptide-based natural products, the heterocycles are installed post-translationally. acs.org This involves the action of an ATP-dependent cyclodehydratase (C- and D-proteins) to form an azoline ring from a cysteine residue, followed by oxidation to a thiazole by a flavin mononucleotide (FMN)-dependent dehydrogenase (B-protein). acs.org

In the context of thiamin biosynthesis in prokaryotes like Escherichia coli and Bacillus subtilis, a different set of enzymes is employed. The synthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (HET-P), involves a complex oxidative condensation. pnas.orgresearchgate.net Key enzymes in this pathway have been identified and their functions elucidated. researchgate.net For example, ThiF adenylates the C-terminus of a sulfur carrier protein called ThiS. pnas.orgresearchgate.net Subsequently, a cysteine desulfurase, such as IscS or NifS, transfers sulfur from cysteine to the adenylated ThiS, forming a thiocarboxylate (ThiS-COSH). pnas.orgresearchgate.net Other crucial enzymes include ThiG, which catalyzes the final ring formation, and ThiO, which is involved in oxidizing a precursor. researchgate.net

In eukaryotes like yeast and plants, the process is remarkably different, requiring only a single protein, known as THI4 (or Thi1 in plants), to catalyze the formation of the thiazole ring. nih.govfrontiersin.org Fungal THI4 acts as a suicide enzyme, destroying an active-site cysteine residue to provide the sulfur atom for the thiazole. researchgate.net In contrast, some prokaryotic and archaeal THI4 orthologs are truly catalytic, utilizing free sulfide (B99878) as the sulfur donor in an iron-dependent reaction. ebi.ac.uk

Table 1: Key Enzymes in Thiazole Biosynthesis
Enzyme/ProteinOrganism/SystemFunctionReference
Cyclodehydratase (C/D-protein)Bacteria (TOMM biosynthesis)Catalyzes azoline ring formation from cysteine/serine residues. acs.org
Dehydrogenase (B-protein)Bacteria (TOMM biosynthesis)Oxidizes azoline rings to thiazole/oxazole (B20620) rings. acs.org
ThiFProkaryotes (Thiamin biosynthesis)Catalyzes the adenylation of the ThiS C-terminus. pnas.orgresearchgate.net
IscS / NifSProkaryotes (Thiamin biosynthesis)Cysteine desulfurase; transfers sulfur from cysteine to ThiS. pnas.orgresearchgate.net
ThiGProkaryotes (Thiamin biosynthesis)Catalyzes the formation of the thiazole phosphate ring. researchgate.net
ThiOAerobic Bacteria (Thiamin biosynthesis)Catalyzes the oxidation of glycine (B1666218). researchgate.net
THI4 / Thi1Eukaryotes, some ArchaeaA single enzyme that synthesizes the thiazole ring. nih.govfrontiersin.org

Identification of Precursors and Metabolic Routes to Thiazole Rings

The specific molecular precursors for the thiazole ring differ depending on the organism. researchgate.net In facultative anaerobic bacteria such as E. coli, the biosynthesis of the thiamin thiazole involves the oxidative condensation of 1-deoxy-D-xylulose-5-phosphate (DXP), tyrosine, and cysteine. pnas.orgresearchgate.net The DXP provides a five-carbon unit, while tyrosine provides the C-2 and N atoms, and cysteine donates the sulfur atom. researchgate.net In aerobic bacteria like Bacillus subtilis, glycine is used in place of tyrosine. researchgate.net

In eukaryotes, the precursors are nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), glycine, and a sulfur source. nih.gov The THI4 enzyme utilizes NAD as the source for the C4, N3, C5, and the hydroxyethyl (B10761427) side chain atoms of the thiazole moiety. nih.gov

The compound 4-Ethyl-2-methylthiazole itself has been identified as a volatile component in various foods, particularly those that undergo heat processing, such as coffee and roasted pork. thegoodscentscompany.com Its presence in these products is often a result of the Maillard reaction, a non-enzymatic browning reaction between amino acids (like cysteine) and reducing sugars. However, its detection in natural, unheated products like fresh cabbage (in the form of 4-ethyl-5-methylthiazole) suggests that direct biosynthetic routes can also produce alkylated thiazoles in nature. jmb.or.kr

Table 2: Precursors for the Thiamin Thiazole Ring in Different Organisms
Organism TypeCarbon/Nitrogen SourceSulfur SourceOther PrecursorsReference
Facultative Anaerobic Bacteria (e.g., E. coli)TyrosineCysteine1-Deoxy-D-xylulose-5-phosphate (DXP) pnas.orgresearchgate.net
Aerobic Bacteria (e.g., B. subtilis)GlycineCysteine1-Deoxy-D-xylulose-5-phosphate (DXP) researchgate.net
Eukaryotes (e.g., Yeast, Plants)GlycineActive-site Cysteine (suicide enzyme) or SulfideNicotinamide adenine dinucleotide (NAD) nih.govresearchgate.net

Role of Thiazole Derivatives in Microbial Secondary Metabolism

Thiazole rings are integral components of numerous microbial secondary metabolites that exhibit potent biological activities. frontiersin.orgsysrevpharm.org These compounds are not essential for the primary growth of the organism but often confer a selective advantage, for example, by acting as antimicrobial agents. frontiersin.org

A prominent example is the family of thiazole/oxazole-modified microcins (TOMMs), which are ribosomally synthesized and post-translationally modified peptides. acs.org Microcin B17, produced by E. coli, contains four thiazole rings and four oxazole rings and functions as a potent inhibitor of bacterial DNA gyrase, giving it antibiotic properties. nih.gov

Bacteria from genera such as Bacillus and Streptomyces are known producers of a wide array of secondary metabolites, including those with thiazole moieties. frontiersin.org These thiazole derivatives can possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and antiviral properties. frontiersin.orgsysrevpharm.orgjchemrev.com For example, some thiazole-containing compounds have been shown to be more effective than widely used antibiotics like penicillin in certain contexts. frontiersin.org The structural diversity of these natural products makes the thiazole scaffold a valuable starting point in the discovery and development of new therapeutic agents to combat antibiotic resistance. mdpi.comnih.gov

Table 3: Examples of Bioactive Thiazole Derivatives in Microbial Metabolism
Compound/ClassProducing Organism (Example)Type of BioactivityReference
Microcin B17Escherichia coliAntibacterial (DNA gyrase inhibitor) nih.gov
Thiazole/Oxazole-Modified Microcins (TOMMs)Bacillus sp.Antibacterial acs.org
BleomycinStreptomyces verticillusAnticancer sysrevpharm.org
Various Thiazole By-productsBacillus, StreptomycesAntiviral, Antibacterial, Antifungal frontiersin.org

Chemical Reactivity and Derivatization Strategies of 4 Ethyl 2 Methylthiazole

Oxidation Reactions and Derived Products of Thiazole (B1198619) Compounds

The oxidation of the thiazole ring can occur at either the nitrogen or the sulfur atom, leading to different products with distinct chemical properties. wikipedia.org Oxidation at the nitrogen atom results in the formation of an aromatic thiazole N-oxide. wikipedia.org A variety of oxidizing agents can be employed for this transformation, including meta-chloroperoxybenzoic acid (mCPBA) and hypofluorous acid. wikipedia.org Thiazole N-oxides are valuable intermediates in organic synthesis. For instance, they can direct palladium-catalyzed C-H arylation reactions to the C2-position under mild conditions. wikipedia.org

Conversely, oxidation at the sulfur atom leads to non-aromatic sulfoxides or sulfones. wikipedia.org While thiazoles are generally resistant to oxidation, strong oxidizing agents like hydrogen peroxide or peracids (e.g., perbenzoic or peracetic acid) can effect this transformation. globalresearchonline.netresearchgate.net The specific products formed depend on the reaction conditions and the substituents present on the thiazole ring.

Some thiazole-containing compounds, particularly those with aryl ring substituents, can undergo photo-oxygenation. nih.gov This reaction often proceeds via a [4+2] Diels-Alder cycloaddition with singlet oxygen, forming an unstable endoperoxide that subsequently rearranges to the final degradation product. nih.gov

Table 1: Oxidation Products of Thiazole Compounds

Oxidizing AgentSite of OxidationProduct Type
mCPBA, Hypofluorous acidNitrogenThiazole N-oxide
Hydrogen peroxide, PeracidsSulfurThiazole sulfoxide/sulfone
Singlet Oxygen (photochemical)Ring (cycloaddition)Endoperoxide (unstable)

Reduction Reactions of the Thiazole Heterocycle

The thiazole ring exhibits considerable stability towards many reducing agents, including catalytic hydrogenation over platinum and metal-in-acid reductions. pharmaguideline.com However, specific conditions can achieve the reduction of the thiazole heterocycle.

One notable reduction method involves the use of Raney nickel, which leads to desulfurization and subsequent degradation of the ring. pharmaguideline.comslideshare.net This destructive reduction can be useful for structural elucidation or for the synthesis of non-heterocyclic compounds.

A more controlled reduction is a three-step process used for the preparation of aldehydes from thiazoles. globalresearchonline.netresearchgate.net This sequence involves:

N-alkylation of the thiazole to form a thiazolium salt.

Reduction of the thiazolium cation with a reducing agent like sodium borohydride (B1222165) (NaBH₄). globalresearchonline.netresearchgate.net

Hydrolysis of the resulting reduced intermediate, often promoted by mercury(II) chloride, to yield the corresponding aldehyde. wikipedia.orgglobalresearchonline.netresearchgate.net

Furthermore, strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce specific functional groups attached to the thiazole ring, such as the reduction of 4-ethyl-5-methylthiazole (B12124548) acetate (B1210297) to produce sulfurol. scentree.co Another example is the reduction of ethyl 2-methylthiazole-4-carboxylate to yield thiazolidines. smolecule.com

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

The electronic nature of the thiazole ring dictates its reactivity towards electrophilic and nucleophilic reagents. The π-electron density is highest at the C5 position, making it the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.comchemicalbook.comresearchgate.net The C2 position, being electron-deficient, is the preferred site for nucleophilic attack. pharmaguideline.comchemicalbook.com

Electrophilic Substitution

Electrophilic substitution reactions on the thiazole ring, including halogenation, nitration, and Friedel-Crafts acylation, typically occur at the C5 position. pharmaguideline.comnumberanalytics.com The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at C5, even under mild conditions. pharmaguideline.com If the C5 position is already substituted, electrophilic substitution at other positions is generally not observed. pharmaguideline.com

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: Nitration can be achieved using a mixture of nitric and sulfuric acids. numberanalytics.com

Mercuration: In the presence of mercury acetate, thiazole undergoes mercuration preferentially at C5, followed by C4 and then C2. pharmaguideline.com

Nucleophilic Substitution

Nucleophilic substitution reactions on the thiazole ring are less common and often require either a strong nucleophile or activation of the ring. pharmaguideline.comnumberanalytics.com The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.comchemicalbook.com

Deprotonation at the C2 position using strong bases like organolithium compounds or sodamide generates a nucleophilic carbon that can react with various electrophiles, including aldehydes, ketones, and alkyl halides. wikipedia.orgpharmaguideline.com The presence of a good leaving group, such as a halogen, at the C2, C4, or C5 positions allows for nucleophilic displacement. pharmaguideline.com Quaternization of the ring nitrogen increases the acidity of the C2-hydrogen, making it more susceptible to deprotonation and subsequent reaction with nucleophiles. pharmaguideline.com

Table 2: Regioselectivity of Reactions on the Thiazole Ring

Reaction TypePreferred PositionActivating/Directing Factors
Electrophilic SubstitutionC5Electron-donating groups at C2
Nucleophilic SubstitutionC2Strong nucleophile, leaving group present, or ring quaternization

Targeted Derivatization for Functional Group Introduction and Modification

The strategic introduction and modification of functional groups on the 4-ethyl-2-methylthiazole scaffold are crucial for tailoring its properties for various applications. Several synthetic strategies allow for precise chemical alterations.

A common method for synthesizing substituted thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. numberanalytics.comchemeurope.com For instance, 4-methylthiazole-2-amine can be synthesized from chloroacetone (B47974) and thiourea (B124793). bohrium.com This initial product can then serve as a starting point for further derivatization.

Further modifications can be achieved through various reactions:

N-Alkylation: The nitrogen atom of the thiazole ring can be alkylated to form thiazolium salts, which are useful as catalysts and can alter the reactivity of the ring. pharmaguideline.comchemeurope.com

Condensation Reactions: The 2-methyl group of 2-methylthiazole (B1294427) can undergo condensation reactions with aromatic aldehydes to generate new heterocyclic structures. pharmaguideline.com

Amide Coupling: The carboxylic acid group, as seen in 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid, can be activated and coupled with amines to form amides, a common strategy in the synthesis of biologically active molecules.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl groups onto the thiazole ring. chim.it

Photochemical Transformations and Stability of Thiazole Compounds

The photochemical behavior of thiazole compounds is an area of active research, revealing complex reaction pathways and potential for novel synthetic applications. nih.gov Upon UV irradiation, thiazoles can undergo a variety of transformations, including isomerization, ring-opening, and fragmentation. rsc.orgresearchgate.net

Studies on thiazole in low-temperature argon matrices have shown that UV-induced photoreactions can lead to the formation of isocyano compounds and the radical ˙CN. rsc.org The specific photochemical pathway can be influenced by the substituents on the thiazole ring. For example, the photolysis of 2-amino-4-methylthiazole (B167648) can result in the cleavage of different ring bonds, leading to a variety of products including carbodiimide (B86325) derivatives and biradicals that can rearrange into other cyclic or linear species. nih.gov

Recent research has demonstrated that photochemical irradiation can be used to selectively and predictably alter the structure of thiazoles and isothiazoles. researchgate.net This "photochemical permutation" involves the population of excited states that undergo a series of rearrangements, allowing access to different structural isomers from a single starting heteroaromatic scaffold. researchgate.net This method is advantageous due to its mild conditions and tolerance of various functional groups. researchgate.net

The photostability of thiazole derivatives can be influenced by their chemical environment and substituents. For instance, the inclusion of thiazoles within a peptide chain has been shown to increase their stability against photooxidation by singlet oxygen. acs.org The electron-withdrawing effect of the carboxamide substituent in the peptide backbone reduces the reactivity of the thiazole ring. acs.org Additionally, the incorporation of thiazole derivatives into polymer matrices, such as polyvinyl chloride (PVC), has been explored to enhance the photostability of the polymer. researchgate.net

However, certain thiazole derivatives, particularly those with specific aryl substituents, are susceptible to photodegradation. nih.gov This process can involve reaction with singlet oxygen, leading to the formation of an endoperoxide intermediate that rearranges to degradation products. nih.gov

Advanced Analytical Methodologies for the Characterization and Detection of 4 Ethyl 2 Methylthiazole

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 4-Ethyl-2-methylthiazole from other volatile and semi-volatile compounds present in a sample. The choice of technique depends on the complexity of the matrix and the required sensitivity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography (GC) is the most common technique for the analysis of volatile compounds like this compound. researchgate.net Its application is widespread in the analysis of food and beverage volatiles, where it provides high-resolution separation. scielo.br When coupled with a mass spectrometer (GC-MS), it allows for both quantification and positive identification of the compound. jmb.or.kr For instance, headspace solid-phase microextraction (HS-SPME) followed by GC-MS has been successfully used to identify volatile compounds in various food products. jmb.or.kr

High-performance liquid chromatography (HPLC) is also utilized, particularly for less volatile derivatives or when analyzing reaction mixtures during synthesis. For example, the purity of related compounds like Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate has been determined using HPLC. tcichemicals.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. researchgate.netscielo.brnih.gov This technique employs two columns with different stationary phases, providing an orthogonal separation mechanism. nih.gov The result is a structured two-dimensional chromatogram with greatly increased peak capacity and improved resolution, which is particularly beneficial for separating co-eluting compounds found in complex matrices like food or environmental samples. researchgate.netscielo.brcopernicus.org GCxGC, often coupled with a time-of-flight mass spectrometer (TOF-MS), has been used for the detailed analysis of volatile organic compounds, including thiazoles, in various applications. scielo.brcopernicus.orgresearchgate.net In the analysis of municipal landfill leachate, GCxGC-QMS was able to identify 2-Ethyl-4-methylthiazole among a multitude of other volatile organic compounds. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry, typically coupled with GC, provides critical information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum shows a molecular ion peak ([M]+) corresponding to its molecular weight. nist.gov The fragmentation pattern is characteristic of the molecule's structure, with specific ions resulting from the cleavage of the ethyl and methyl groups, as well as the thiazole (B1198619) ring. nist.gov Predicted GC-MS spectra show a prominent molecular ion peak and characteristic fragment ions that aid in its identification. foodb.ca

Table 1: Predicted Mass Spectrometry Data for this compound

Spectrum TypeDescriptionSplash KeySource
Predicted GC-MSNon-derivatized, 70eV, Positivesplash10-01t9-9800000000-6ec5144873ea37f30db3Wishart Lab

This is an interactive table based on predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. bohrium.comtandfonline.com

¹H NMR: The proton NMR spectrum shows distinct signals for the protons of the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the proton on the thiazole ring (a singlet). chemicalbook.com

¹³C NMR: The carbon NMR spectrum displays unique signals for each carbon atom in the molecule, including those in the ethyl and methyl substituents and the thiazole ring. bohrium.com

The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the compound's structure. bohrium.comresearchgate.net

Table 2: Predicted NMR Data for this compound

Spectrum TypeFrequencySolventSource
Predicted ¹H NMR400 MHzD₂OWishart Lab
Predicted ¹³C NMR400 MHzD₂OWishart Lab

This is an interactive table based on predicted data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and related thiazole derivatives exhibits characteristic absorption bands. tandfonline.comresearchgate.net These include C-H stretching and bending vibrations from the alkyl groups and characteristic vibrations associated with the thiazole ring structure. cdnsciencepub.com For example, studies on various methylthiazoles show characteristic bands for the thiazole ring and the methyl groups. cdnsciencepub.com

Application of Hyphenated Analytical Systems in Thiazole Analysis

The characterization and detection of specific thiazole compounds, such as this compound, in complex matrices necessitate highly sensitive and selective analytical techniques. Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, are indispensable tools for this purpose. actascientific.comsaspublishers.com These systems leverage the separation power of chromatography or electrophoresis with the identification capabilities of spectrometry, providing comprehensive qualitative and quantitative analysis. saspublishers.combccampus.ca For thiazoles, which are often volatile and contribute significantly to the aroma and flavor of various products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Olfactometry (GC-O), and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly prominent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. actascientific.com In this system, the gas chromatograph separates individual components from a mixture based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for definitive identification.

Research on flavor profiles frequently employs GC-MS to identify key volatile constituents. For instance, in studies of cooked meat, GC-MS analysis has been crucial for identifying numerous volatile compounds, including various thiazoles that contribute to the characteristic meaty aroma. mdpi.comreading.ac.uk In an analysis of dry-rendered beef fat, GC-MS combined with solvent-assisted flavor evaporation (SAFE) identified 96 different volatile compounds, with dichloromethane (B109758) and pentane (B18724) being the most effective extraction solvents for the majority of these components. mdpi.comresearchgate.net Similarly, a study on the Maillard reaction system of cysteine-xylose-glutamate used GC-MS to identify 88 volatile compounds, including thiazoles like 2-acetylthiazole (B1664039) and 4-methylthiazole (B1212942). semanticscholar.org While these studies did not specifically report this compound, the methodology is directly applicable to its detection and quantification.

Gas Chromatography-Olfactometry (GC-O)

In the analysis of food aromas, GC-O is often used alongside GC-MS to pinpoint the most significant flavor contributors. For example, in a study of dry-rendered beef fat, GC-O analysis identified 73 odor-active compounds. mdpi.com Notably, 4-methylthiazole was identified as a key odorant when using dichloromethane as the extraction solvent. mdpi.com In another comparison of beef and chicken broths, GC-O was essential for detecting highly potent sulfur-containing compounds that were present at levels too low for GC-MS detection but were clearly perceived by the human nose. mdpi.comreading.ac.uk This highlights the superior sensitivity of the human olfactory system for certain aroma compounds and the importance of GC-O in flavor analysis. nih.gov

Table 1: GC-MS and GC-O Findings for Thiazoles in Food Matrices

MatrixAnalytical TechniqueThiazole Compound IdentifiedKey FindingsReference
Dry-Rendered Beef FatSAFE-GC-MS / GC-O4-MethylthiazoleIdentified as one of 12 key odor-active compounds with a high Normalized Intensity Factor (NIF ≥ 80%) using dichloromethane extraction. mdpi.com
Boiled Beef & Chicken BrothSDE-GC-MS / GC-OThiazoles (family)Thiazoles were identified as part of the major classes of S- and/or N-containing compounds contributing to the meaty aroma. mdpi.comreading.ac.uk
Maillard Reaction Product (Cysteine-xylose-glutamate)GC-MS2-Methylthiazole (B1294427), 2-Acetylthiazole, 4-Ethyl-2,5-dimethylthiazoleA total of 88 volatile compounds were identified, with thiazoles being a key class of flavor compounds produced. semanticscholar.org
Delicious Apple JuiceGC-MS / GC-O2-Isopropyl-4-methylthiazoleNoted as a sulfur compound that can contribute significantly to fruit aromas. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

For thiazole derivatives that are non-volatile, polar, or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are the methods of choice. actascientific.comresearchgate.net HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent is then introduced into the mass spectrometer, where the solvent is removed, and the analyte is ionized and detected. saspublishers.com

LC-MS is widely used in pharmaceutical analysis and for studying the degradation of complex molecules. For example, an LC-MS/MS method was developed and validated for the quantitative determination of a novel aminothiazole compound in rat plasma. researchgate.net This method used protein precipitation for extraction and a C18 reversed-phase column for separation, demonstrating linearity over a wide concentration range (1.25–1250 ng/mL). researchgate.net In another study, LC-MS/MS was used to investigate the photo-degradation of a thiazole-containing pharmaceutical. nih.gov By analyzing the fragmentation patterns, researchers were able to identify the structure of the degradation product, showcasing the technique's power in structural elucidation. nih.gov These methodologies provide a robust framework for the analysis of this compound or its metabolites in biological or environmental samples.

Table 2: Examples of LC-MS Methods for Thiazole Analysis

Study FocusTechniqueLC ColumnMobile PhaseDetection ModeReference
Quantification of a novel aminothiazole in rat plasmaLC-MS/MSWaters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm)Methanol:Acetonitrile (B52724) (95:5 v/v) with 0.1% formic acid, and 15% of 5 mM ammonium (B1175870) formate (B1220265) solutionMultiple Reaction Monitoring (MRM) with Electrospray Ionization (ESI) researchgate.net
Analysis of Thiazole pollutant degradationLC-MSAgilent Technologies C18 columnA: Water with 0.1% formic acid; B: 100% Acetonitrile (Gradient elution)Agilent 6420 Triple Quad LC-MS System nih.gov
Structural analysis of photo-degradation productLC-MS/MSNot specifiedNot specifiedAccurate mass measurement and hydrogen/deuterium exchange nih.gov
Characterization of new thiazole β-amino estersLC-MSNot specifiedNot specifiedPositive ionization mode farmaciajournal.com

Computational Chemistry and Molecular Modeling Studies of 4 Ethyl 2 Methylthiazole

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the molecular structure and electronic characteristics of molecules like 4-Ethyl-2-methylthiazole. bohrium.com These methods provide detailed information on optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), which are crucial for understanding the molecule's reactivity. bohrium.comnih.gov

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate vibrational frequencies and electronic properties. bohrium.comnih.gov The Molecular Electrostatic Potential (MEP) map is particularly useful for identifying reactive sites for electrophilic and nucleophilic attacks. nih.govuni-muenchen.de For thiazole (B1198619) derivatives, the MEP can highlight the regions of negative potential, typically around the nitrogen atom, indicating its attractiveness to protons or other electrophiles, while positive regions indicate sites susceptible to nucleophilic attack. nih.govuni-muenchen.de

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. wuxiapptec.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. wuxiapptec.comrjpbcs.com Studies on methyl-substituted thiazoles have shown that electron-donating groups like methyl and ethyl increase the HOMO energy, making the molecule more susceptible to electrophilic attack. rjpbcs.com The 2-methyl and 4-ethyl groups in this compound are electron-donating, which is expected to decrease the HOMO-LUMO gap compared to unsubstituted thiazole, thereby increasing its reactivity. rjpbcs.com A theoretical study on methylthiazoles predicted that 4-methylthiazole (B1212942) exhibits a relatively low HOMO-LUMO energy gap and a high dipole moment, suggesting significant chemical reactivity. rjpbcs.com

Table 1: Calculated Quantum Chemical Properties of Representative Thiazole Derivatives Note: Data for this compound is inferred from related structures; direct computational results were not found in the searched literature.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Key Finding
4-Methylthiazole DFT--12.63Shows high reactivity due to a small energy gap and high dipole moment. rjpbcs.com
2,4,5-Trimethylthiazole DFT---Predicted to be the most reactive among methyl-substituted thiazoles due to the lowest HOMO-LUMO gap. rjpbcs.com
2-Amino-4-methyl-thiazole DFT---The protonated form is more reactive, indicated by a lower energy gap. researchgate.net
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate DFT/B3LYP/cc-pVTZ--Small gapThe small HOMO-LUMO gap is attributed to the planar geometry and extended conjugation. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a thiazole derivative, might interact with a biological target, typically a protein or enzyme. researchgate.netmdpi.com The process involves predicting the binding mode and affinity, often expressed as a binding energy score. nih.gov

While specific docking studies for this compound are not prevalent in the reviewed literature, numerous studies on structurally related 2,4-disubstituted thiazoles provide valuable insights. researchgate.netbohrium.com These analogues have been docked into the active sites of various enzymes, including glucosamine-6-phosphate synthase, thymidylate synthase, and sirtuin 2 (SIRT2). researchgate.netmdpi.comajgreenchem.com

The common interactions observed for thiazole derivatives include:

Hydrogen Bonding: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: Alkyl substituents, such as the methyl and ethyl groups of this compound, can form van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket of a protein.

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

For example, in a study of novel thiazole-based SIRT2 inhibitors, docking simulations revealed that the compounds fit into the binding site, making key interactions with residues such as Phe96, Ile118, and Phe119. mdpi.com Similarly, docking of 2,4-disubstituted thiazoles into glucosamine-6-phosphate synthase showed that substituents significantly influence binding affinity. researchgate.net It can be inferred that this compound would likely bind to target proteins through a combination of hydrophobic interactions involving its alkyl groups and potential interactions mediated by the thiazole ring itself.

Table 2: Representative Molecular Docking Studies of Thiazole Analogues

Thiazole AnalogueTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interactions Noted
2,4-Disubstituted Thiazole Derivatives Glucosamine-6-phosphate synthase (1jxa)-Interactions with NO2 and OCH3 groups improved binding affinity. researchgate.net
Thiazole-1,2,3-triazole Hybrids Thymidylate Synthase (6GYJ)-8.1 (for reference ligand)H-bond, π-π stacked, and π-sulfur interactions. ajgreenchem.com
Thiazole-based SIRT2 Inhibitor (T1) Sirtuin 2 (SIRT2)-Interactions with Phe96, Ile118, Phe119, and Ile232. mdpi.com
Thiazole-Thiazolidinone Conjugates HIV-1 Reverse Transcriptase-9.2Hydrogen bonds and arene-cation interactions. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are essential for establishing these relationships for a series of compounds. researchgate.netacs.org For thiazole derivatives, SAR studies have been crucial in optimizing their therapeutic potential. bohrium.commdpi.com

The substituents on the thiazole ring play a critical role in determining the molecule's activity. researchgate.net

Position 2: The methyl group at position 2 in this compound is a small, electron-donating group. In many SAR studies, this position is often substituted with larger aromatic or heterocyclic rings to enhance π-π stacking or hydrogen bonding, which can significantly increase potency. mdpi.commdpi.com

Position 4: The ethyl group at position 4 contributes to the lipophilicity of the molecule. SAR studies on various thiazole series have shown that modifying the substituent at the C4 position can modulate activity and selectivity. mdpi.com For instance, replacing a methyl group with a larger or more functionalized group can lead to improved interactions within a target's binding pocket.

Position 5: This position is unsubstituted in this compound. However, SAR studies frequently show that introducing substituents at C5, such as a carboxylate or an amide group, can provide additional interaction points and significantly enhance biological activity. researchgate.net

Computational SAR studies often use descriptors derived from quantum mechanics and molecular mechanics to build predictive models. researchgate.net These models can then be used to screen virtual libraries of compounds and prioritize analogues for synthesis and testing. For 2,4-disubstituted thiazoles, QSAR models have indicated that molecular connectivity and shape indices are key parameters for antimicrobial activity. researchgate.net

Table 3: SAR Insights from Computational Studies of Thiazole Analogues

Compound SeriesKey SAR FindingComputational Method
2,4-Disubstituted Thiazoles Presence of electron-withdrawing (NO2) and electron-donating (OCH3) groups at the para position of a phenyl substituent improved antimicrobial activity. researchgate.netQSAR, Molecular Docking
Thiazole-linked Azoles Analogues containing a 1,2,4-triazole (B32235) ring showed the highest anticonvulsant properties. mdpi.comSAR Analysis
Thiazolidinone-Thiazole Hybrids A benzothiazole (B30560) moiety at the R1 position was more favorable for anti-HIV activity than a thiazole moiety. mdpi.comSAR Analysis, Molecular Docking
2-Amino-4-thiazole Derivatives The nature and position of substituents on aryl rings attached to the thiazole core are critical for renin inhibitory activity. acs.orgSAR Analysis

Rational Design and Prediction of Thiazole Analogue Reactivity

Rational design combines computational chemistry, structural biology, and medicinal chemistry to create new molecules with specific biological activities. mdpi.com This approach is particularly effective for developing novel thiazole-based therapeutic agents. The process often begins with a known active compound (a "hit" or "lead") and uses computational tools to design analogues with improved potency, selectivity, or pharmacokinetic properties. mdpi.com

The workflow for the rational design of thiazole analogues typically involves:

Target Identification and Validation: Identifying a biological target relevant to a disease.

Structure-Based Design: If the 3D structure of the target is known, molecular docking is used to predict how different thiazole analogues will bind. This allows for the design of molecules that fit snugly into the active site and form favorable interactions. mdpi.commdpi.com

Ligand-Based Design: If the target structure is unknown, models can be built based on a set of known active and inactive molecules. QSAR and pharmacophore modeling are common ligand-based methods.

Virtual Screening: Large databases of virtual compounds can be screened computationally to identify promising candidates for synthesis.

Reactivity Prediction: Quantum chemical methods can predict the reactivity of designed analogues. researchgate.net For instance, calculating Fukui functions or analyzing the HOMO/LUMO orbitals can predict the most likely sites for metabolic attack or chemical reaction. researchgate.netacs.org This is crucial for designing drugs that are stable in vivo or for creating prodrugs that are activated at the target site. acs.org

A study on the design of new SIRT2 inhibitors started with a thiazole-containing hit molecule and used ligand-based approaches to guide the synthesis of new, more potent derivatives. mdpi.com Another example is the rational design of HIV-1 reverse transcriptase inhibitors, where thiazolidinone-thiazole hybrids were designed to target multiple sites on the enzyme, a strategy aimed at overcoming drug resistance. mdpi.com These examples highlight how computational predictions guide the efficient development of new thiazole-based molecules.

Biological Roles and Mechanistic Insights of Thiazole Derivatives Excluding Clinical Human Trials

Molecular Target Interactions and Modulation of Biochemical Pathways

Thiazole (B1198619) derivatives exert their biological effects by interacting with a variety of molecular targets, which in turn modulates essential biochemical pathways. The core thiazole structure can be functionalized to enhance binding affinity and specificity for enzymes, receptors, and other proteins. For instance, certain thiazole compounds can influence signaling pathways related to inflammation and cancer, potentially affecting the expression of relevant genes. Derivatives of ethyl 2-aminothiazole-5-carboxylate have been shown to modulate signaling pathways, which can lead to the inhibition of cell proliferation or the induction of programmed cell death (apoptosis). evitachem.com This modulation is often achieved by interfering with metabolic enzymes, thereby disrupting critical cellular functions. evitachem.com

A notable example is the neuroprotective agent 2-(4-Methylthiazol-5-yl) ethyl nitrate (B79036) hydrochloride (W1302), a nitric oxide (NO) donor. mdpi.com This compound has been shown to modulate the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. mdpi.comnih.gov By inhibiting this pathway, W1302 can decrease the expression of inflammatory mediators like TNF-α. mdpi.com Furthermore, it activates the NO/sGC/cGMP signal transduction cascade, which is vital for neuronal function and plasticity. nih.gov

Enzymatic Interactions: Activation and Inhibition Profiles

The thiazole scaffold is a common feature in many enzyme inhibitors. These compounds can bind to the active sites of enzymes, blocking their function and disrupting metabolic pathways. smolecule.com One of the key mechanisms underlying the antimicrobial and anticancer activities of thiazole derivatives is enzyme inhibition. evitachem.com

For example, some derivatives act as inhibitors of UDP-N-acetylmuramate/L-alanine ligase, an enzyme essential for the synthesis of bacterial cell walls, suggesting a clear mechanism for their antibacterial properties. smolecule.com In the context of cancer, thiazole-based compounds have been identified as potent inhibitors of DNA topoisomerase IB (Top1), a nuclear enzyme that regulates DNA topology and is overexpressed in many cancer cells. nih.gov A study on thiazole-based stilbene (B7821643) analogs found that compound 8 ((E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole) was a particularly potent Top1 inhibitor, with activity comparable to the well-known inhibitor camptothecin. nih.gov

Other enzymatic targets include:

Xanthine oxidase: Methyl 2-methylthiazole-5-carboxylate has been identified as an inhibitor of this enzyme, which plays a role in purine (B94841) metabolism. smolecule.com

Inducible Nitric Oxide Synthase (iNOS): The neuroprotective compound W1302 significantly decreases the activity of iNOS in the brain, which is often elevated in conditions of inflammation and oxidative stress. mdpi.com

DNA Gyrase and Topoisomerase: Molecular docking studies suggest that some antimicrobial thiazole derivatives target bacterial DNA gyrase and DNA topoisomerase, which are crucial for bacterial DNA replication and cell formation. bohrium.comcbijournal.com

Receptor Binding and Signaling Pathway Modulation

Thiazole derivatives are known to bind to specific cellular receptors, thereby modulating their associated signaling pathways. evitachem.comchemimpex.com The hydrophobic nature of substituents like an ethylphenyl group can influence lipophilicity and enhance receptor binding. vulcanchem.com

A primary example of receptor interaction is seen in the neuroprotective effects of thiazole compounds related to clomethiazole (B1669219) (CMZ). researchgate.netnih.gov These agents are positive allosteric modulators of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. researchgate.netnih.gov By potentiating GABA-A receptor function, these compounds enhance inhibitory neurotransmission, which can attenuate the excessive glutamate (B1630785) receptor stimulation (excitotoxicity) that leads to neuronal damage in neurodegenerative conditions. nih.govucla.edu The neuroprotective effect of W1302 is also partially dependent on its ability to potentiate GABA-A receptors. nih.gov

Investigation of Biological Activities in Non-Human and In Vitro Models

The diverse biological activities of thiazole derivatives have been extensively investigated in a variety of non-human and in vitro models, demonstrating their potential as antimicrobial, anticancer, and neuroprotective agents.

Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. cbijournal.comsmolecule.comresearchgate.net The mechanism of action often involves the inhibition of essential microbial enzymes.

Studies have shown that these compounds can inhibit bacterial growth by disrupting cell wall synthesis through the inhibition of enzymes like UDP-N-acetylmuramate/L-alanine ligase. smolecule.com Another proposed mechanism is the inhibition of bacterial DNA gyrase, which is essential for DNA replication. bohrium.com Molecular docking studies have supported the binding of thiazole derivatives to the active sites of DNA gyrase and DNA topoisomerase, indicating these as likely targets. cbijournal.com Some derivatives have also shown potential as inhibitors of β-ketoacyl-acyl-carrier protein synthase III, a key enzyme in bacterial fatty acid biosynthesis. nih.gov

A study synthesizing a series of bifunctional thiazole derivatives found that nineteen of the compounds displayed significant antibacterial potential, with particular efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

Compound ClassTarget OrganismObserved ActivityProposed Mechanism of ActionReference
Bifunctional Thiazole Derivatives (e.g., 12f)S. aureus, B. subtilis (Gram-positive)Potent bactericidal activity, comparable to ampicillin (B1664943) and gentamicin (B1671437).Not specified; likely dual antibiotic/anticancer action. researchgate.net
Ethyl 2-methylthiazole-4-carboxylate DerivativesBacteriaInhibition of bacterial growth.Inhibition of UDP-N-acetylmuramate/L-alanine ligase (cell wall synthesis). smolecule.com
2,4-disubstituted Thiazole Derivatives (e.g., 3f)Bacteria and FungiModest to good antibacterial activity.Inhibition of DNA gyrase. bohrium.com
Thiazole-Sulfonamide Derivatives (e.g., 4e, 4f, 4k, 4l)B. subtilis, S. aureus, E. coli, C. albicans, A. flavus, A. nigerPromising antibacterial and antifungal inhibition.Targeting DNA gyrase, DNA topoisomerase, and ergosterol (B1671047) synthesis. cbijournal.com

The anticancer potential of the thiazole scaffold has been demonstrated in numerous cell-based assays across various cancer types. smolecule.com Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, for instance, have shown significant antileukemic activity. tandfonline.com The primary mechanism of action is often the induction of apoptosis (programmed cell death) and the modulation of key proteins involved in cell survival and proliferation. evitachem.com

One of the most frequently cited mechanisms is the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.gov Studies on novel thiazole derivatives showed that the most active compounds induced apoptosis in HCT-116 colon cancer cells by affecting the Bcl-2 family. nih.govresearchgate.net Further investigation into the pro-apoptotic effects in K562 leukemia cells revealed that 4-methylthiazole (B1212942) derivatives can disrupt the mitochondrial membrane potential (MMP), activate Caspase-3, and induce the release of Cytochrome C, all of which are hallmark indicators of apoptosis. researchgate.net

Additionally, thiazole-based compounds have been developed as potent inhibitors of DNA topoisomerase IB, an enzyme vital for cancer cell replication. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50 in µM)Mechanism of ActionReference
Thiazole Derivative 4c HCT-116 (Colon)3.80Apoptosis via Bcl-2 family nih.gov
Thiazole Derivative 4d HCT-116 (Colon)3.65Apoptosis via Bcl-2 family nih.gov
Thiazole Derivative 8c HCT-116 (Colon)3.16Apoptosis via Bcl-2 family nih.gov
Thiazole Derivative 4d HepG2 (Liver)2.31Apoptosis via Bcl-2 family nih.gov
Thiazole Derivative 9b NCI 60 PanelBroad spectrum activity against 29 cell linesNot specified researchgate.net
(E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8 )MCF-7 (Breast)0.78DNA Topoisomerase IB inhibitor nih.gov
(E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole (11 )HCT116 (Colon)0.62DNA Topoisomerase IB inhibitor nih.gov
Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylateHeLa (Cervical)12.5Induction of apoptosis, cell cycle inhibition

Thiazole-containing compounds have emerged as promising neuroprotective agents, primarily through their ability to counteract excitotoxicity and oxidative stress, two major contributors to neuronal cell death in neurodegenerative diseases. ucla.eduacs.org The sedative and anticonvulsant drug clomethiazole (5-(2-chloroethyl)-4-methylthiazole) and its analogues are well-studied examples. researchgate.net

The principal neuroprotective mechanisms include:

GABA-A Receptor Potentiation: Thiazole derivatives like clomethiazole act as positive allosteric modulators of GABA-A receptors. researchgate.netnih.gov This enhances GABAergic inhibition in the brain, which helps to attenuate the glutamate-induced excitotoxic cascade that damages neurons. researchgate.netnih.gov

Modulation of Inflammatory Pathways: The compound W1302, a nitric oxide-donating thiazole derivative, provides neuroprotection by inhibiting the pro-inflammatory NF-κB signaling pathway. mdpi.comnih.gov This reduces the production of inflammatory molecules and associated neuronal damage. mdpi.com

Reduction of Oxidative Stress: W1302 has been shown to significantly attenuate oxidative stress in the brain by increasing the production of NO and cGMP, restoring mitochondrial membrane potential, and increasing ATP production. mdpi.com This helps protect neurons from the damaging effects of reactive oxygen species.

These mechanisms highlight the multifaceted approach by which thiazole scaffolds can confer neuroprotection, making them attractive candidates for further research into treatments for neurodegenerative disorders. acs.org

Anticancer Activity in Cell-Based Assays and Related Mechanisms.

Comparative Biological Activity of Structurally Similar Thiazoles

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a foundational scaffold in medicinal chemistry. bohrium.comcolab.ws The biological effects of thiazole derivatives are significantly influenced by the nature and position of substituents on the ring. researchgate.net In particular, 2,4-disubstituted thiazoles have been the subject of extensive research for their potential as antimicrobial and anticancer agents. bohrium.comcolab.ws The structure-activity relationship (SAR) of these compounds reveals that modifications to the substituents at the C2 and C4 positions can dramatically alter their biological profiles. researchgate.netwikipedia.org

Research into the antimicrobial properties of 2,4-disubstituted thiazoles has shown that even minor alterations to the alkyl or aryl groups can impact efficacy. For instance, studies on a series of 2,4-disubstituted thiazole derivatives indicated that the presence of specific electron-withdrawing or donating groups on a phenyl ring at the C4 position could significantly enhance antimicrobial activity. researchgate.netjapsonline.com In one study, compounds featuring nitro (NO2) and methoxy (B1213986) (OCH3) groups at the para position of a C4-phenyl substituent demonstrated improved antibacterial and antifungal effects. japsonline.com This highlights the electronic influence of substituents on the molecule's ability to interact with microbial targets, such as glucosamine-6-phosphate synthase, an enzyme critical for microbial cell wall synthesis. researchgate.netjapsonline.com

A derivative incorporating the 4-ethyl-2-methylthiazole structure, specifically Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate, has been investigated for its antimicrobial properties. Its activity against various bacterial strains demonstrates the potential of this substitution pattern. The ethyl group at the C4 position is suggested to enhance lipophilicity, which may improve the compound's ability to permeate bacterial cell membranes.

Table 1: In Vitro Antibacterial Activity of a this compound Derivative

Bacterial StrainCompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusMethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate7.8
Escherichia coli15.6
Pseudomonas aeruginosa31.25

Further comparative studies on other thiazole derivatives underscore the importance of the substitution pattern. For example, a series of compounds based on an ethyl 2-amino-4-methylthiazole-5-carboxylate core were synthesized and tested for antimicrobial activity. nih.govresearchgate.net In one such study, a derivative (compound 12f in the study) containing a 4-fluorophenyl moiety demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with activity comparable to the standard drugs ampicillin and gentamicin sulfate. nih.govresearchgate.net Another study synthesized a series of 2,4,5-trisubstituted thiazoles and found that a compound with a 4-fluorophenyl group (12f) exhibited broad-spectrum antibacterial potential against several Gram-positive bacteria. kau.edu.sa

Table 2: Comparative Antimicrobial Activity of Various Thiazole Derivatives

japsonline.comnih.govkau.edu.sanih.gov
Compound Structure/SeriesKey Structural FeaturesObserved Biological ActivityReference
N-(4-phenyl-thiazol-2-yl)-benzamide derivativesPhenyl group at C4, various substitutions on C2-amidePresence of NO₂ and OCH₃ groups on the phenyl ring improved antimicrobial activity.
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesMethyl at C4, ethyl carboxylate at C5, various C2 substitutionsAnalog 12f (with a 4-fluorophenyl thioureido group at C2) showed potent activity against S. aureus and B. subtilis.
2,4,5-Trisubstituted ThiazolesMethyl at C4, various substitutions at C2 and C5Compound with a 4-fluorophenyl group (12f) showed broad-spectrum antibacterial activity (MIC: 6.25-50 µg/mL).
Thiazole-based stilbene analogsHalophenyl group at C4, substituted styryl group at C2(E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole exhibited potent DNA topoisomerase IB inhibition and cytotoxicity against cancer cell lines (IC₅₀: 0.62-0.78 µM).

Beyond antimicrobial effects, thiazole derivatives are also explored as anticancer agents. nih.govtandfonline.com A series of thiazole-based stilbene analogs were synthesized, where the C4 position was occupied by a 4-halophenyl group. nih.gov Among these, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole was identified as a potent inhibitor of DNA topoisomerase IB and showed high cytotoxicity against human breast (MCF-7) and colon (HCT116) cancer cell lines. nih.gov This indicates that the substituent at C4, in combination with the group at C2, plays a critical role in the compound's interaction with cancer-related biological targets. Similarly, certain bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been identified as promising dual anticancer and antibiotic agents. nih.govresearchgate.net

Environmental Fate and Transformation of Thiazole Compounds

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological chemical transformation processes such as hydrolysis and oxidation that can occur in soil and water.

Detailed research on the abiotic degradation of 4-Ethyl-2-methylthiazole is limited. However, the stability of the thiazole (B1198619) ring suggests that it is generally resistant to hydrolysis under typical environmental pH and temperature conditions. The C-S and C=N bonds within the thiazole ring are relatively stable. An estimation using EPI Suite's HYDROWIN v2.00 program indicated that rate constants for aqueous base/acid-catalyzed hydrolysis could not be estimated for the structure of 4-ethyl-2-methyl thiazole, suggesting its resistance to this degradation pathway. thegoodscentscompany.com

The primary abiotic degradation pathway for simple alkylthiazoles in the environment is likely to be oxidation. In the atmosphere, thiazoles can react with photochemically produced hydroxyl radicals. The rate of this reaction will depend on factors such as the concentration of hydroxyl radicals and the specific structure of the thiazole compound. In soil and water, oxidation can be mediated by minerals and other chemical oxidants present in the environment. For instance, the ethyl and methyl groups attached to the thiazole ring in this compound are potential sites for oxidative attack.

While specific studies on this compound are scarce, research on related compounds can provide insights. For example, the presence of an ethyl ester group in other thiazole derivatives suggests that hydrolysis can be a relevant degradation pathway for those specific compounds, leading to the formation of the corresponding carboxylic acid. cymitquimica.com However, this compound lacks such an easily hydrolyzable group.

Table 1: Predicted Abiotic Degradation of this compound

Degradation Pathway Environmental Matrix Likelihood of Occurrence Influencing Factors
Hydrolysis Water, Soil Low pH, Temperature

Biotic Transformation and Biodegradation Processes

Biotic transformation by microorganisms is a significant pathway for the degradation of many organic compounds in the environment. nih.govscienceopen.com

The biodegradation of thiazole derivatives has been documented, with microorganisms demonstrating the ability to utilize them as a source of carbon and nitrogen. nih.govscienceopen.com The biodegradation of clothianidin, a neonicotinoid insecticide containing a thiazole ring, has been studied. For example, the bacterium Pseudomonas stutzeri smk was found to degrade clothianidin, with the initial steps involving the cleavage of the C-N bond between the thiazolyl methyl group and the guanidine (B92328) moiety, leading to the formation of 2-chloro-5-methyl thiazole and methyl nitroguanidine. nih.govfrontiersin.org This suggests that microbial enzymes can target the bonds connecting substituents to the thiazole ring.

Generally, the biodegradation of alkyl-substituted heterocyclic compounds can proceed through the oxidation of the alkyl side chains. For this compound, this could involve the hydroxylation of the ethyl or methyl group, followed by further oxidation to a carboxylic acid. Subsequently, the thiazole ring itself can be cleaved by microbial enzymes, although the thiazole ring is relatively stable. Studies on other thiazole-containing compounds have shown that ring cleavage is a critical step in their complete mineralization.

The rate and extent of biodegradation are influenced by several factors, including the microbial population present, nutrient availability, temperature, and pH. For instance, the optimal conditions for the degradation of some neonicotinoids by certain bacterial strains have been reported to be around 35°C and a pH of 7.0. frontiersin.org

While no specific studies on the biodegradation of this compound were found, the existence of microbial pathways for the degradation of other thiazole compounds indicates that it is likely susceptible to biotic transformation.

Table 2: Potential Biotic Transformation Products of this compound

Parent Compound Potential Transformation Process Potential Intermediate/Product
This compound Side-chain hydroxylation (4-Ethylthiazol-2-yl)methanol
This compound Side-chain hydroxylation 1-(2-Methylthiazol-4-yl)ethanol
This compound Side-chain oxidation 4-Ethylthiazole-2-carboxylic acid
This compound Side-chain oxidation 2-Methylthiazole-4-carboxylic acid

Q & A

Q. What are the standard synthetic routes for preparing 4-Ethyl-2-methylthiazole and its derivatives?

this compound derivatives are typically synthesized via cyclocondensation reactions. For example, thiazole cores can be formed by reacting α-haloketones with thioamides or thioureas under reflux in ethanol. A common method involves using LiCl as a catalyst and ethanol as a solvent, achieving yields of 70–87% . Post-synthesis, compounds are characterized via melting point analysis, NMR (¹H and ¹³C), and FT-IR spectroscopy to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazole methyl groups at δ 2.3–2.6 ppm) .
  • FT-IR : Absorption bands for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) confirm thiazole ring formation .
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios (e.g., 69.48% C, 5.55% H, 7.38% N) .

Q. What safety protocols should be followed when handling this compound intermediates?

  • Waste Management : Segregate hazardous waste (e.g., halogenated byproducts) and transfer to certified disposal services to prevent environmental contamination .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (H303+H313+H333 hazard codes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Catalyst Screening : Test alternatives to LiCl (e.g., K₂CO₃, CuI) to enhance cyclization efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher dielectric constants may stabilize intermediates but increase side reactions .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the 4-position to enhance antibacterial activity, as seen in biphenyl-thiazole hybrids (MIC: 2–8 µg/mL against S. aureus) .
  • Hybrid Scaffolds : Combine thiazole with indole or chromenone moieties to target kinase pathways (e.g., CDK1/GSK3β inhibition) .

Q. What strategies resolve contradictions in spectroscopic data for thiazole derivatives?

  • Dynamic NMR : Resolve overlapping signals caused by tautomerism or rotameric equilibria .
  • X-ray Crystallography : Validate ambiguous NOE correlations or hydrogen bonding patterns observed in solution-state NMR .

Q. How can structure-activity relationships (SAR) be systematically studied for thiazole-based therapeutics?

  • Library Design : Synthesize derivatives with systematic substitutions (e.g., alkyl, aryl, halogen) at positions 2, 4, and 5 of the thiazole ring .
  • Assay Selection : Use in vitro models (e.g., MTT assay for cytotoxicity, ELISA for protein binding) to quantify activity trends .

Q. What regulatory considerations apply to this compound in drug development?

  • Impurity Profiling : Use HPLC-MS to monitor degradation products (e.g., 4-Chloromethyl-2-methylthiazole hydrochloride) per ICH Q3A/B guidelines .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to assess shelf-life and degradation pathways .

Methodological Guidance

Q. Designing a robust synthetic protocol for novel thiazole derivatives

  • Step 1 : Select α-bromoketones and thioureas as starting materials.
  • Step 2 : Optimize stoichiometry (1:1.2 molar ratio) and reflux in ethanol for 6–12 hours.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) and characterize using NMR/IR .

Q. Interpreting conflicting biological activity data

  • Hypothesis Testing : If a derivative shows high in vitro activity but low in vivo efficacy, evaluate bioavailability (e.g., logP, solubility) using HPLC and PAMPA assays .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ calculations to distinguish potency from assay noise .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-2-methylthiazole
Reactant of Route 2
Reactant of Route 2
4-Ethyl-2-methylthiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.